molecular formula C20H17BCl2N4O6 B12953031 2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12953031
M. Wt: 491.1 g/mol
InChI Key: FUJZJWQLQGXDEK-UHFFFAOYSA-N
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Description

2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a unique combination of functional groups, including imidazole, nitro, and borocane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the dichloro groups can produce a wide range of substituted imidazole derivatives .

Scientific Research Applications

2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the nitro group can participate in redox reactions. The borocane moiety may enhance the compound’s stability and facilitate its binding to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C20H17BCl2N4O6

Molecular Weight

491.1 g/mol

IUPAC Name

2-[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)27(30)31)26(11)8-12-3-5-13(6-4-12)21-32-16(28)9-25(2)10-17(29)33-21/h3-7H,8-10H2,1-2H3

InChI Key

FUJZJWQLQGXDEK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CN3C(=NC4=C(C(=C(C=C43)Cl)Cl)[N+](=O)[O-])C

Origin of Product

United States

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